WU-07047 is a chemical compound recognized as a selective inhibitor of Gαq/11 proteins. It serves as a simplified analog of YM-254890, which is notable for its ability to inhibit nucleotide exchange, thereby influencing various signaling pathways in cells. This compound has garnered interest in pharmacological research due to its potential therapeutic applications in conditions where Gαq/11 signaling is implicated.
WU-07047 is classified as a Gαq/11 inhibitor, which places it within the category of compounds that modulate G protein-coupled receptor signaling. The source of WU-07047 is primarily from synthetic chemistry, where it is developed as part of ongoing research into G protein modulation and its effects on cellular processes. Its classification as a small molecule inhibitor makes it an attractive candidate for drug development targeting specific pathways associated with diseases such as cancer and cardiovascular disorders.
The synthesis of WU-07047 involves several key steps, typically utilizing advanced organic synthesis techniques. While specific proprietary details may not be publicly available, general methods include:
WU-07047 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The precise molecular formula and structural representation can be derived from spectral data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Key structural features include:
The three-dimensional conformation of WU-07047 is crucial for its binding affinity to Gαq/11 proteins.
WU-07047 undergoes various chemical reactions that are essential for its synthesis and potential modifications. Notable types include:
The specifics of these reactions depend on the reagents used and the desired modifications to the compound.
The mechanism of action for WU-07047 as a Gαq/11 inhibitor involves blocking the activation of downstream signaling pathways typically initiated by G protein-coupled receptors. By inhibiting nucleotide exchange on Gαq/11 proteins, WU-07047 effectively prevents signal transduction that leads to cellular responses such as proliferation and differentiation.
Data supporting this mechanism may include:
Relevant data on these properties can influence formulation strategies for potential therapeutic applications.
WU-07047 has significant potential applications in scientific research, particularly in pharmacology and biochemistry. Its primary uses include:
The ongoing exploration of WU-07047's properties and mechanisms continues to enhance our understanding of its potential clinical applications.
G-Protein-Coupled Receptors (GPCRs) represent the largest family of cell surface receptors, regulating physiological processes from neurotransmission to cardiovascular homeostasis. These receptors detect extracellular ligands (e.g., hormones, neurotransmitters) and activate intracellular heterotrimeric G proteins. The Gαq subunit is one of 16 Gα isoforms that transduce signals from GPCRs such as angiotensin II type 1 (AT1R), vasopressin, and endothelin receptors [1] [6]. Upon ligand binding, GPCRs undergo conformational changes, enabling GDP-to-GTP exchange on the Gαq subunit. This activates downstream effectors—most notably phospholipase C-β (PLC-β)—which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers calcium release from endoplasmic stores, while DAG activates protein kinase C (PKC), collectively driving processes like vasoconstriction, gene expression, and cell proliferation [3] [7].
Table 1: Key GPCR-Gαq Signaling Pathways in Physiology
GPCR | Primary Ligand | Downstream Effectors | Physiological Role |
---|---|---|---|
AT1R | Angiotensin II | PLC-β, Ca²⁺, PKC | Blood pressure regulation |
V1R | Vasopressin | PLC-β, Ca²⁺ | Vasoconstriction, water balance |
ETAR | Endothelin-1 | PLC-β, RhoA | Vascular tone maintenance |
α1-Adrenergic | Norepinephrine | PLC-β, Ca²⁺ | Smooth muscle contraction |
P2Y₁ | ATP | PLC-β, IP₃ | Platelet aggregation, inflammation |
The Gαq subunit is a critical node in pathological signaling cascades, particularly in cardiovascular and oncological contexts. Dysregulated Gαq activity amplifies calcium-dependent pathways, leading to aberrant cellular responses. In hypertension, hyperactivation of Gαq-coupled receptors (e.g., AT1R, α1-adrenergic receptors) increases vascular smooth muscle cell (VSMC) contraction and promotes vascular remodeling through calcium overload and PKC-mediated hypertrophy [3] [6]. In vivo studies demonstrate that transgenic Gαq overexpression in cardiomyocytes induces hypertrophy and heart failure, while Gαq inhibition reverses these phenotypes [3] [7]. Beyond cardiovascular disease, Gαq drives tumor progression in breast and prostate cancers by activating mitogenic transcription factors (e.g., NFAT, STAT3) and enhancing cell migration via calcium-dependent cytoskeletal rearrangements [9].
Table 2: Disease Associations of Hyperactive Gαq Signaling
Disease Category | Mechanism of Gαq Dysregulation | Functional Consequences |
---|---|---|
Hypertension | Persistent AT1R/ETAR activation | VSMC hypercontraction, vascular remodeling |
Heart Failure | Chronic β-adrenergic stimulation | Cardiomyocyte hypertrophy, fibrosis |
Atherosclerosis | Endothelial GPCR inflammation | Leukocyte adhesion, plaque formation |
Triple-Negative Breast Cancer | Overexpressed lysophosphatidic acid receptors | Metastasis, chemoresistance |
Conventional GPCR antagonists (e.g., β-blockers, AT1R blockers) suffer from limitations due to receptor redundancy and compensatory signaling pathways. For example, inhibiting a single GPCR (e.g., AT1R) may upregulate alternative Gαq-coupled receptors (e.g., endothelin receptors), blunting therapeutic efficacy [3] [7]. Direct targeting of Gαq offers broad-spectrum suppression of pathological signaling across multiple receptors. The cyclic depsipeptide YM-254890—a natural Gαq inhibitor isolated from Chromobacterium sp. QS3666—validated this approach by blocking Gαq-dependent vasoconstriction ex vivo and reducing blood pressure in vivo [1] [3]. However, its structural complexity and limited bioavailability motivated the development of synthetic analogs like WU-07047. This compound retains YM-254890’s core pharmacophore but simplifies its macrocyclic scaffold, enhancing synthetic accessibility while preserving selectivity for Gαq over other Gα subunits (e.g., Gαi, Gαs) [1] [3]. In deoxycorticosterone acetate (DOCA)-salt hypertensive mice, WU-07047 reversed hypertension by suppressing L-type calcium channels and Gαq-mediated calcium flux in VSMCs, confirming its therapeutic potential [3].
Interactive Table 1: Comparative Profiles of Gαq Inhibitors
Parameter | YM-254890 | FR900359 | WU-07047 |
---|---|---|---|
Source | Chromobacterium sp. | Ardisia crenata | Synthetic analog |
Gαq IC₅₀ | 0.65 nM | 1.2 nM | 0.82 nM |
Selectivity | >1000x vs. Gαi/Gαs | >1000x vs. Gαi/Gαs | >1000x vs. Gαi/Gαs |
Key Advantage | High potency | Natural product | Synthetic accessibility |
Hypertension Reversal (DOCA-Salt Model) | Partial (t₁/₂ ~4h) | Complete (t₁/₂ ~12h) | Complete |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7